![molecular formula C12H15NO3 B8755272 4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol CAS No. 56074-28-3](/img/structure/B8755272.png)
4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol
Übersicht
Beschreibung
4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a benzo[d][1,3]dioxole group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with benzo[d][1,3]dioxole-containing reagents. One common method involves the use of palladium-catalyzed amination reactions, where the piperidine ring is functionalized with the benzo[d][1,3]dioxole group under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride: Similar in structure but with an amine group instead of a hydroxyl group.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine: Contains a thiazole ring and is studied for its antitumor activities.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzo[d][1,3]dioxole group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
56074-28-3 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-yl)piperidin-4-ol |
InChI |
InChI=1S/C12H15NO3/c14-12(3-5-13-6-4-12)9-1-2-10-11(7-9)16-8-15-10/h1-2,7,13-14H,3-6,8H2 |
InChI-Schlüssel |
GNFZJVBZEUFDSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(C2=CC3=C(C=C2)OCO3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
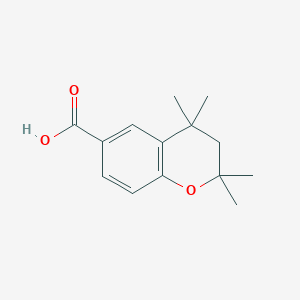

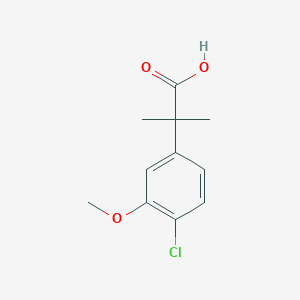
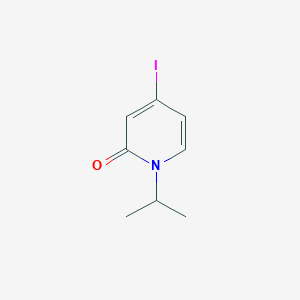
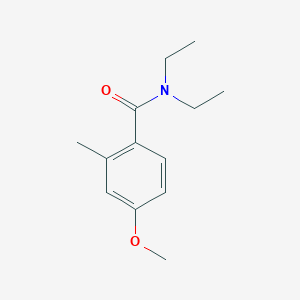

![2-Bromo-5-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B8755223.png)


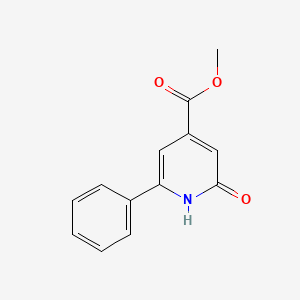

![3,5-Dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B8755255.png)

![2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)propan-2-ol](/img/structure/B8755263.png)
